molecular formula C18H14O4 B3113349 7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one CAS No. 195137-96-3

7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one

Cat. No.: B3113349
CAS No.: 195137-96-3
M. Wt: 294.3 g/mol
InChI Key: JBALGFMLLIBPJV-UHFFFAOYSA-N
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Description

7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a chromen-2-one core with a phenyl group at the 4-position and a 2-oxopropoxy group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenyl-2H-chromen-2-one and 2-oxopropyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as acetone or dimethylformamide.

    Procedure: The 4-phenyl-2H-chromen-2-one is reacted with 2-oxopropyl bromide in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives or other reduced forms.

    Substitution: The phenyl and oxopropoxy groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydro derivatives or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism of action of 7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, such as the NF-κB pathway, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-oxopropoxy)-3-phenyl-1-benzopyran-2-one
  • 1,1-Bis(4-(2-oxopropoxy)phenyl)cyclohexane

Uniqueness

7-(2-oxopropoxy)-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct biological activities and chemical reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-(2-oxopropoxy)-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-12(19)11-21-14-7-8-15-16(13-5-3-2-4-6-13)10-18(20)22-17(15)9-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBALGFMLLIBPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401244277
Record name 7-(2-Oxopropoxy)-4-phenyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195137-96-3
Record name 7-(2-Oxopropoxy)-4-phenyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195137-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2-Oxopropoxy)-4-phenyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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